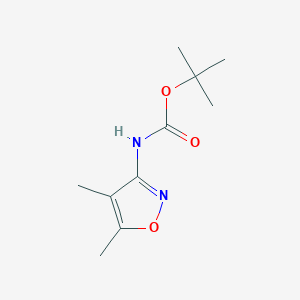

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate

Description

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen of a 4,5-dimethylisoxazole heterocycle. Carbamates are widely employed in organic synthesis as amine-protecting groups due to their stability under basic and nucleophilic conditions, with the Boc group being particularly resistant to hydrolysis under acidic conditions . The 4,5-dimethylisoxazole moiety contributes steric bulk and electron-withdrawing effects, which may influence the compound’s reactivity, solubility, and metabolic stability. This compound is structurally significant in pharmaceutical intermediates, where the isoxazole ring can serve as a bioisostere for aromatic or heteroaromatic systems .

Propriétés

IUPAC Name |

tert-butyl N-(4,5-dimethyl-1,2-oxazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-6-7(2)15-12-8(6)11-9(13)14-10(3,4)5/h1-5H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQFNMSPAPPXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571348 | |

| Record name | tert-Butyl (4,5-dimethyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174078-98-9 | |

| Record name | tert-Butyl (4,5-dimethyl-1,2-oxazol-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate typically involves the reaction of 4,5-dimethylisoxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The isoxazole ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Common Synthesis Route:

- Reactants: 4,5-dimethylisoxazole + tert-butyl chloroformate

- Catalyst: Triethylamine

- Conditions: Anhydrous environment

- Purification: Recrystallization or column chromatography

Organic Synthesis

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate serves as a building block in organic synthesis for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions including oxidation and reduction.

Biological Studies

This compound has been employed in enzyme inhibition studies and protein-ligand interaction research. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical assays.

Pharmaceutical Development

Research has indicated that this compound may possess anti-inflammatory and anticancer properties. It is being investigated for potential therapeutic applications, particularly in drug design targeting specific diseases.

Material Science

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can lead to innovations in polymer chemistry and other material applications.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

- Drug Development : Researchers have synthesized derivatives of this compound to enhance its efficacy against cancer cells in vitro, showcasing promising results that warrant further investigation.

- Material Science Application : In a recent industrial application, the compound was used to develop a new polymer that exhibits enhanced thermal stability compared to traditional materials.

Mécanisme D'action

The mechanism of action of tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Carbamate Derivatives

tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate

This analog (patent-derived) replaces the isoxazole ring with a 4-methoxycyclohexylmethyl group. Key differences include:

- Polarity : The methoxy group enhances hydrophilicity compared to the lipophilic isoxazole ring.

- Hydrogen Bonding: The amino and methoxy groups provide additional hydrogen-bonding sites, which could improve target binding in biological applications .

tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate

This derivative incorporates a halogenated pyrimidine moiety. Notable contrasts:

- Electrophilicity : The chlorine and iodine atoms increase electrophilic character, enabling cross-coupling reactions.

- Bioactivity : Halogenated aromatics are common in drug design for enhanced receptor interactions and metabolic stability.

Heterocycle-Specific Comparisons: Isoxazole vs. Thiazole

Thiazol-5-ylmethyl carbamate derivatives (e.g., from Pharmacopeial Forum) highlight the impact of heterocycle substitution:

- Electronic Properties : Thiazole’s sulfur atom confers greater electronegativity compared to isoxazole’s oxygen, altering π-π stacking and dipole interactions.

- Metabolic Stability : Sulfur-containing heterocycles may undergo different oxidative metabolic pathways compared to oxygenated systems.

- Functional Groups: Derivatives like thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate feature ester and hydroperoxy groups, increasing reactivity but reducing stability under physiological conditions .

Research Findings and Implications

- Synthetic Utility : The tert-butyl carbamate group is a versatile protecting agent across analogs, but steric and electronic modifications (e.g., methoxycyclohexyl or halogenated pyrimidine) tailor reactivity for specific coupling or deprotection steps .

- Biological Relevance : Isoxazole-based carbamates may offer advantages in CNS drug design due to their balanced lipophilicity, whereas thiazole derivatives could excel in targeting sulfur-interacting enzymes .

- Stability Considerations : Halogenated and hydroperoxy-containing analogs exhibit higher reactivity but require careful handling to avoid degradation, unlike the more robust tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate.

Activité Biologique

tert-Butyl (4,5-dimethylisoxazol-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound features a unique substitution pattern on the isoxazole ring, which influences its reactivity and biological activity. Its structure can be represented as follows:

This compound is characterized by:

- Molecular Formula : C₁₁H₁₅N₃O₂

- Molecular Weight : 219.26 g/mol

The mechanism of action for this compound primarily involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This inhibition can influence various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer properties .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on several enzymes. Notably, it has been studied for its potential to inhibit:

- Acetylcholinesterase : Involved in neurotransmission; inhibition can enhance cholinergic signaling.

- β-secretase : Plays a role in amyloid precursor protein processing; inhibition may reduce amyloid-beta aggregation associated with Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Effects : A study demonstrated that this compound reduced levels of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

- Neuroprotective Properties : In vitro studies showed that the compound could protect astrocytes from amyloid-beta-induced toxicity by modulating TNF-α and free radical levels .

- Cancer Research : Investigations into the compound's anticancer properties revealed that it could inhibit tumor cell proliferation through specific enzyme interactions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl (4,5-dimethylisoxazol-3-yl)carbamate in academic laboratories?

A stepwise approach is commonly employed:

- Step 1 : React 4,5-dimethylisoxazol-3-amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or 1,4-dioxane) using a base like triethylamine or pyridine at 0–25°C for 0.5–2 hours .

- Step 2 : Purify via column chromatography (hexane/ethyl acetate gradients) or recrystallization.

- Validation : Confirm yield and purity using TLC, LC-MS, and . For example, LC-MS may show [M+Na] peaks, while should resolve the tert-butyl singlet (~1.4 ppm) and isoxazole protons .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- LC-MS : Identifies molecular weight (e.g., [M+H] or [M+Na]) and confirms synthetic success .

- : Resolves protons on the isoxazole ring (~6.2–6.5 ppm) and tert-butyl group (~1.4 ppm). confirms carbamate carbonyl (~155 ppm) .

- IR Spectroscopy : Detects N-H stretches (~3350 cm) and carbonyl stretches (~1700 cm) .

Q. How should researchers handle stability challenges during storage?

- Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the carbamate .

Advanced Research Questions

Q. How can contradictions between LC-MS and NMR data be resolved during structural validation?

- Scenario : LC-MS may suggest a correct molecular ion, but NMR reveals unexpected peaks.

- Methodology :

- High-Resolution MS (HRMS) : Confirm exact mass to rule out isobaric impurities .

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to detect regiochemical anomalies (e.g., unintended substitution on the isoxazole) .

- X-ray Crystallography : Resolve ambiguity by determining the solid-state structure (see FAQ 5) .

Q. What crystallographic strategies are effective for determining the solid-state structure of this compound?

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Structure Solution : Apply direct methods (SHELXT) for phase determination .

- Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N-H···O) can be modeled using restraints .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or rotational flexibility in the tert-butyl group .

Q. How can hydrogen bonding patterns in the crystal lattice inform supramolecular design?

Q. What experimental design principles optimize reaction yields and selectivity?

- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents to balance reactivity and Boc-group stability .

- Catalyst Exploration : Compare bases (e.g., DBU vs. K₂CO₃) for deprotonation efficiency.

- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation (e.g., isocyanate byproducts) .

Methodological Notes

- Avoid Commercial Sources : Focus on lab-scale synthesis and characterization rather than procurement (excluded per guidelines).

- Critical Tools : SHELX , ORTEP , and graph set analysis are indispensable for structural and crystallographic work.

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.